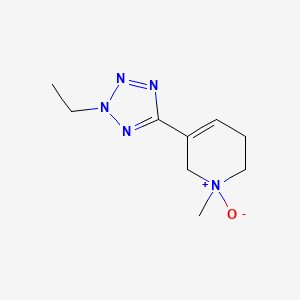
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings.
Vorbereitungsmethoden
The synthesis of dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids to form the core diazocine structure. This is followed by further functionalization to introduce the diphenyl and piperazinyl groups . The reaction conditions often require the use of cyclisation agents such as carbodiimides, PPE, or thionyl chloride .
Analyse Chemischer Reaktionen
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to result from its ability to interfere with cellular processes in cancer cells, leading to apoptosis . The exact molecular targets and pathways, however, are still under investigation and may vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- can be compared with other similar compounds such as:
- Dibenzoazepines
- Dibenzothiazepines
- Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
These compounds share structural similarities but differ in their functional groups and specific applications. For example, dibenzoazepines are commonly used in the treatment of psychiatric disorders, while dibenzothiazepines have applications in cardiovascular medicine . The unique combination of diphenyl and piperazinyl groups in dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- sets it apart, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
130189-76-3 |
|---|---|
Molekularformel |
C50H50N6O2 |
Molekulargewicht |
767.0 g/mol |
IUPAC-Name |
(6Z,12Z)-6,12-diphenyl-2,8-bis[2-(4-phenylpiperazin-1-yl)ethoxy]benzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C50H50N6O2/c1-5-13-39(14-6-1)49-45-37-43(57-35-33-53-25-29-55(30-26-53)41-17-9-3-10-18-41)21-23-47(45)52-50(40-15-7-2-8-16-40)46-38-44(22-24-48(46)51-49)58-36-34-54-27-31-56(32-28-54)42-19-11-4-12-20-42/h1-24,37-38H,25-36H2/b49-45-,50-46-,51-48?,51-49?,52-47?,52-50? |
InChI-Schlüssel |
ATMCXKDVUCXZNO-KIEXQWCESA-N |
Isomerische SMILES |
C1N(CCN(C1)C2=CC=CC=C2)CCOC3=C/C/4=C(/N=C5/C(=C(\N=C4C=C3)/C6=CC=CC=C6)/C=C(C=C5)OCCN7CCN(CC7)C8=CC=CC=C8)\C9=CC=CC=C9 |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)OCCN6CCN(CC6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















